[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate
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Overview
Description
[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methyl group, a furochromenyl group, and an enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate typically involves multi-step organic reactions. The initial step often includes the formation of the furochromenyl core through a cyclization reaction. Subsequent steps involve the introduction of the hydroxy and methyl groups, followed by esterification to form the enoate ester. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The enoate ester can be reduced to form the corresponding alcohol.
Substitution: The furochromenyl group can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Esterification and Hydrolysis: Acidic or basic catalysts are employed for these reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furochromenyl derivatives.
Esterification and Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate: shares similarities with other furochromenyl derivatives and enoate esters.
2-Fluorodeschloroketamine: Although structurally different, it shares some functional group similarities and is used in medicinal chemistry.
Bromomethyl methyl ether: Used in organic synthesis, it shares some reactivity patterns with the compound .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C21H22O7 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-5-12(2)20(24)28-21(3,4)15(22)11-26-19-17-14(8-9-25-17)10-13-6-7-16(23)27-18(13)19/h5-10,15,22H,11H2,1-4H3/b12-5+ |
InChI Key |
QPQHCRKTYXPSQG-LFYBBSHMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origin of Product |
United States |
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